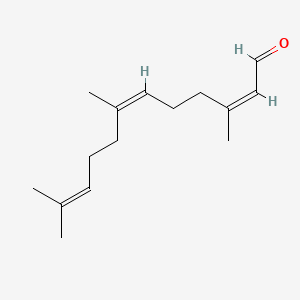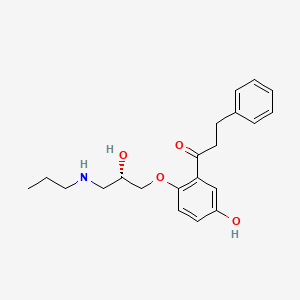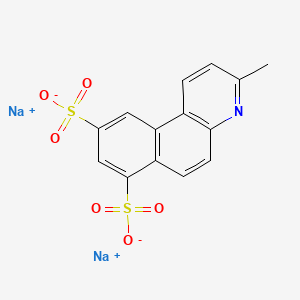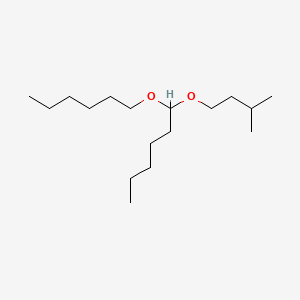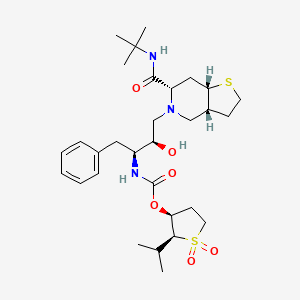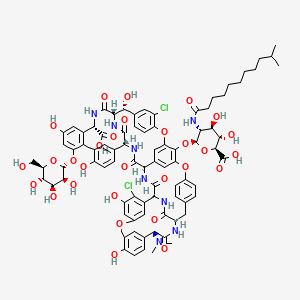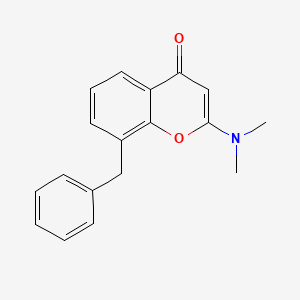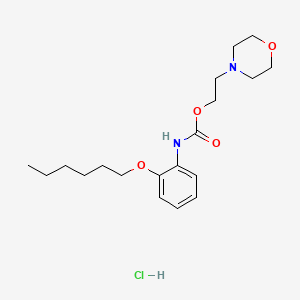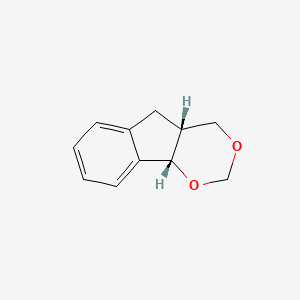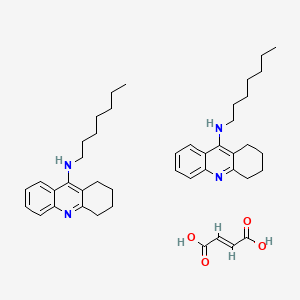
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is a complex organic compound that combines the properties of both (E)-but-2-enedioic acid and N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of (E)-but-2-enedioic acid: This can be synthesized through the isomerization of maleic acid under heat.
Synthesis of N-heptyl-1,2,3,4-tetrahydroacridin-9-amine: This involves the alkylation of 1,2,3,4-tetrahydroacridin-9-amine with heptyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling (E)-but-2-enedioic acid with N-heptyl-1,2,3,4-tetrahydroacridin-9-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-but-2-enedioic acid: Known for its use in organic synthesis and as a precursor to other compounds.
N-heptyl-1,2,3,4-tetrahydroacridin-9-amine: Studied for its biological activity and potential therapeutic applications.
Uniqueness
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its combined properties, offering a versatile platform for research and development. Its dual functionality allows for diverse applications, setting it apart from its individual components.
Propriétés
Numéro CAS |
113106-70-0 |
|---|---|
Formule moléculaire |
C44H60N4O4 |
Poids moléculaire |
709.0 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/2C20H28N2.C4H4O4/c2*1-2-3-4-5-10-15-21-20-16-11-6-8-13-18(16)22-19-14-9-7-12-17(19)20;5-3(6)1-2-4(7)8/h2*6,8,11,13H,2-5,7,9-10,12,14-15H2,1H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
GPCLSSURSZZHKS-WXXKFALUSA-N |
SMILES isomérique |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




